Acide 2,2'-bipyridine-6,6'-dicarboxylique

Vue d'ensemble

Description

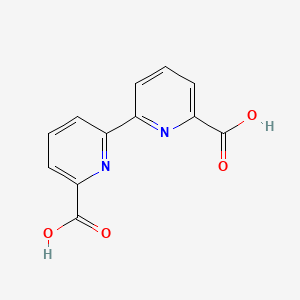

2,2’-Bipyridine-6,6’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 6 and 6’ positions. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields of chemistry and materials science .

Applications De Recherche Scientifique

2,2’-Bipyridine-6,6’-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: The compound’s metal-binding properties make it useful in studying metalloproteins and other biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.

Industry: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the oxidative coupling of 2,6-pyridinecarboxylic acid using an oxidant such as silver oxide (Ag2O). This reaction results in the formation of the desired bipyridine derivative .

Industrial Production Methods

Industrial production methods for 2,2’-Bipyridine-6,6’-dicarboxylic acid often involve large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bipyridine-6,6’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core.

Substitution: Substitution reactions often involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bipyridine derivatives with additional functional groups, while reduction can yield simpler bipyridine compounds .

Mécanisme D'action

The mechanism by which 2,2’-Bipyridine-6,6’-dicarboxylic acid exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine core coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in catalysis, materials science, and biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 5 and 5’ positions.

6,6’-Dinicotinic acid: Another bipyridine derivative with carboxylic acid groups at the 6 and 6’ positions

Uniqueness

2,2’-Bipyridine-6,6’-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which enhances its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong metal-ligand interactions .

Activité Biologique

2,2'-Bipyridine-6,6'-dicarboxylic acid (bda) is a versatile ligand used in various biological and chemical applications. Its unique structure allows for significant interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of bda, focusing on its interactions with DNA and proteins, antioxidant properties, and cytotoxicity against cancer cells.

- Molecular Formula : C₁₂H₈N₂O₄

- Molecular Weight : 248.20 g/mol

- Structure : The bipyridine moiety consists of two pyridine rings connected by a carbon-carbon bond, with carboxylic acid groups at the 6,6' positions.

Biological Activity Overview

The biological activity of 2,2'-bipyridine-6,6'-dicarboxylic acid can be categorized into several key areas:

- DNA and Protein Binding

- Antioxidant Activity

- Cytotoxicity

1. DNA and Protein Binding

Research indicates that bda exhibits significant binding affinity to DNA and proteins. Complexes formed with ruthenium(II) using bda as a ligand have been shown to bind to calf thymus DNA (CT-DNA) via groove binding mechanisms. The binding studies utilized various methods including absorption titrations and fluorescence spectroscopy.

| Complex | Binding Affinity | Interaction Type |

|---|---|---|

| [RuCl₂(bda)(S-DMSO)₂] | Moderate | Groove binding |

| [RuCl₂(H₂L₁)(S-DMSO)₂] | High | Groove binding |

| [RuCl₂(H₂L₂)(S-DMSO)₂] | Low | Groove binding |

The position of carboxylic acid groups significantly influences the binding affinity; for instance, complexes with carboxylic acid groups at the 4,4' positions showed enhanced interaction due to favorable hydrogen bonding with DNA grooves .

2. Antioxidant Activity

The antioxidant properties of bda were assessed by comparing its efficacy with standard antioxidants such as vitamin C and butylated hydroxytoluene (BHT). The presence of carboxylic acid groups enhances the electron-donating ability of the ligand, contributing to its antioxidant capacity.

- Assay Methods : DPPH radical scavenging assay was used to evaluate antioxidant activity.

- Results : Bda demonstrated a notable ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

3. Cytotoxicity

Cytotoxicity assays were conducted on various human cancer cell lines including HCT-15 (colon), HeLa (cervical), SKOV3 (ovarian), MCF7 (breast), and SKMel2 (melanoma). The results from the sulforhodamine B (SRB) assay revealed that bda complexes showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells like NIH 3T3 and HEK 293.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HCT-15 | 12 | High |

| HeLa | 15 | Moderate |

| SKOV3 | 10 | High |

| MCF7 | 20 | Moderate |

| SKMel2 | 25 | Low |

The selectivity index indicates that certain complexes derived from bda are more effective against specific cancer types compared to normal cells .

Case Studies

Several studies have explored the biological implications of bda:

- Study on Ruthenium Complexes : A study synthesized ruthenium(II) complexes containing bda and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that these complexes exhibited substantial selectivity towards cancer cells due to their preferential binding properties .

- Antioxidant Evaluation : Another investigation focused on the antioxidant potential of bda in comparison to established antioxidants. Results confirmed that bda exhibits significant free radical scavenging activity, reinforcing its potential role in mitigating oxidative stress .

Propriétés

IUPAC Name |

6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAXWLMIWDYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433318 | |

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4479-74-7 | |

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-6,6'-dicarboxylic acid?

A1: The molecular formula of H2bda is C12H8N2O4, and its molecular weight is 244.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize H2bda and its metal complexes?

A2: Common spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of H2bda and its complexes. [, , , ]

- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, , ]

- UV-Vis Spectroscopy: Investigates electronic transitions and provides insights into the coordination environment of metal centers. [, , , , ]

- Mass Spectrometry: Determines the molecular weight and analyzes fragmentation patterns of complexes. [, ]

- X-ray crystallography: Provides detailed three-dimensional structural information for crystalline complexes. [, , , , , , ]

Q3: What is the solubility of H2bda in common solvents?

A3: H2bda exhibits limited solubility in water but dissolves readily in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).

Q4: Are there strategies to enhance the water solubility of H2bda-based complexes?

A4: Yes, introducing hydrophilic substituents on the bipyridine ring or employing appropriate counterions can increase water solubility. For example, using sulfonate groups (-SO3-) on the pyridine rings led to amphiphilic Ru-bda water oxidation catalysts with good water solubility. []

Q5: What is the prominent catalytic application of H2bda-based metal complexes?

A5: H2bda-based metal complexes, particularly those of ruthenium, have garnered significant attention as catalysts for water oxidation, a crucial half-reaction in artificial photosynthesis. [, , , , , , , ]

Q6: How does the structure of the axial ligands in Ru-bda complexes influence water oxidation activity?

A6: Axial ligands play a critical role in modulating the catalytic performance of Ru-bda water oxidation catalysts. Studies have shown that:

- Electron-withdrawing substituents on the axial ligands generally enhance catalytic activity by increasing the electrophilicity of the Ru center and facilitating electron transfer processes. [, , , ]

- Noncovalent interactions, such as π-π stacking and hydrogen bonding, between axial ligands can stabilize key transition states in the catalytic cycle, leading to lower activation barriers and faster reaction rates. [, , ]

- Hydrophobic axial ligands can promote the formation of catalyst dimers, which are believed to be crucial intermediates in the bimolecular O-O bond formation pathway. []

Q7: Are there alternative catalytic applications for H2bda complexes beyond water oxidation?

A7: While water oxidation remains a primary focus, H2bda complexes have also demonstrated potential in other catalytic transformations, including the Strecker reaction for synthesizing α-amino acids. []

Q8: How is computational chemistry employed in H2bda research?

A8: Computational methods, primarily density functional theory (DFT) calculations, are invaluable tools for:

- Elucidating reaction mechanisms: DFT calculations can provide detailed insights into the individual steps involved in catalytic cycles, including transition state structures and energy barriers. [, , ]

- Rationalizing structure-activity relationships: Computational studies can help establish correlations between the electronic and structural properties of H2bda complexes and their catalytic performance. [, , ]

- Predicting the properties of new catalysts: DFT calculations can be used to screen potential catalyst candidates and guide synthetic efforts toward more efficient systems. [, ]

Q9: How do modifications to the H2bda scaffold itself impact the properties of the resulting complexes?

A9: * Electronic effects: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring can influence the electron density at the metal center, thereby affecting redox potentials and catalytic activity. [, ]* Steric effects: Bulky substituents can impact the accessibility of the metal center for substrate binding and influence the catalyst's selectivity for specific reactions. []* Coordination geometry: Modifications to the H2bda framework can alter the preferred coordination geometry of the metal center, potentially leading to different catalytic pathways or product distributions. []

Q10: What are the typical challenges regarding the stability of Ru-bda water oxidation catalysts?

A10: A major challenge is the oxidative degradation of the bda2- ligand during water oxidation, particularly at the carboxylate groups. This degradation can lead to catalyst deactivation and limit the overall turnover numbers achievable. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.